Cerium oxalate

Thermal Analysis Precursor Decomposition Nanomaterials Synthesis

Researchers requiring CeO2 with retained precursor morphology often face uncontrolled agglomeration with cerium nitrate or chloride salts. Cerium oxalate (CAS 139-42-4) solves this via unique multi-stage thermal decomposition yielding CeO2 pseudomorphs that faithfully retain original particle architecture. • Morphology inheritance: Plate-like oxalate decomposes to CeO2 nanoplatelets (4-6 nm) preserving precursor shape • Low-temperature route: Hydrothermal conversion at 160-250°C yields nanocrystalline CeO2 with controlled agglomeration • Quantitative precipitation: Extreme insolubility (Ksp ~10⁻²⁸-10⁻³⁰) enables 97-98% yields of 99.9% pure CeO2 in REE separation Supplied as 98% powder with Certificate of Analysis; ambient global shipping.

Molecular Formula C6Ce2O12
Molecular Weight 544.29 g/mol
CAS No. 139-42-4
Cat. No. B089700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium oxalate
CAS139-42-4
Molecular FormulaC6Ce2O12
Molecular Weight544.29 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3]
InChIInChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
InChIKeyZMZNLKYXLARXFY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium Oxalate: Technical Baseline


Cerium oxalate (cerous oxalate, Ce₂(C₂O₄)₃·nH₂O) is an inorganic cerium salt of oxalic acid, typically encountered as the decahydrate or nonahydrate . It appears as a white or slightly pink, tasteless, practically water-insoluble powder [1]. The compound serves primarily as a precursor for synthesizing cerium oxide (CeO₂) nanomaterials via thermal decomposition or hydrothermal conversion, offering defined stoichiometry and controllable decomposition pathways [2]. Its well-characterized thermal behavior and morphological inheritance properties distinguish it from more soluble cerium salts like nitrate or chloride, making it a strategic choice in materials science and catalysis applications.

Workflow
Precursor for CeO₂ nanomaterial synthesis
Selection
Morphology-retaining thermal decomposition
Use Context
Controlled precipitation from low solubility

Why Cerium Oxalate Substitution Fails


Generic substitution of cerium precursors without considering decomposition chemistry and morphological outcomes can critically compromise final material performance. Cerium oxalate undergoes a distinct multi-stage thermal decomposition via intermediate carbonate formation, yielding CeO₂ with retained precursor morphology (pseudomorph formation) [1][2]. In contrast, cerium nitrate decomposes directly to CeO₂ without preserving any pre-defined particle architecture, often resulting in uncontrolled agglomeration and broader particle size distributions [3]. Furthermore, the low aqueous solubility of cerium oxalate enables controlled precipitation and hydrothermal recrystallization pathways that are inaccessible with highly soluble nitrate or chloride salts [4]. The following quantitative evidence establishes precisely where cerium oxalate offers verifiable differentiation against its closest comparators.

Cerium oxalate (target)
Cerium nitrate (common substitute)
Multi-stage thermal decomposition enables intermediate control
Direct decomposition without discrete intermediates; may lose morphology
Retains precursor platelet morphology (pseudomorph formation)
No shape inheritance; produces irregular agglomerated particles
Ultra-low solubility (Ksp ~10⁻²⁸–10⁻³⁰) supports controlled precipitation
High solubility (~175 g/100 mL) precludes precipitation-based routes

Cerium Oxalate: Quantitative Comparative Evidence


Multi-Stage Decomposition vs. Direct Route

Cerium oxalate decahydrate undergoes a well-defined multi-stage thermal decomposition, proceeding from decahydrate → dihydrate → monohydrate → oxide via an intermediate carbonate phase [1]. This stepwise pathway permits kinetic deconvolution and targeted control over intermediate states, a capability absent in cerium nitrate which decomposes directly to CeO₂ without discrete intermediate stages [2]. The surface area of the decomposing oxalate reaches a maximum at approximately 350 °C, corresponding to the active decomposition of the oxalate to oxide [1].

Decomposition pathway
Class-level inference
3+ thermal stages via carbonate intermediate vs. single direct event; surface area maximum at ~350 °C
Enables kinetic deconvolution and targeted calcination profiles
TG/DTA in air/N₂; data to verify in specific setup
Thermal Analysis Precursor Decomposition Nanomaterials Synthesis

Morphological Inheritance in CeO₂ Nanoparticles

Thermal decomposition of cerium oxalate decahydrate produces CeO₂ nanoparticles (4–6 nm in size) that retain the platelet morphology of the parent oxalate crystals, forming a pseudomorph [1]. This shape inheritance is a direct consequence of the oxalate's crystal structure and decomposition mechanism. In contrast, CeO₂ synthesized from cerium nitrate precursors typically lacks any predefined morphology and yields irregular, agglomerated particles with significantly larger and more variable crystallite sizes [2].

Morphology inheritance
Head-to-head comparison
4–6 nm CeO₂ pseudomorphs retain platelet shape vs. irregular agglomerates >10–20 nm
Supports anisotropic nanostructure design
XRD/TEM/BET; direct precursor comparison
Morphology Control Pseudomorph Formation Nanocrystalline Ceria

Low Solubility for Controlled Precipitation

Cerium(III) oxalate exhibits extremely low aqueous solubility, with a solubility product (Ksp) in the range of ~10⁻²⁸–10⁻³⁰, consistent with the general insolubility of rare-earth oxalates [1]. This low solubility enables quantitative precipitation from aqueous cerium salt solutions, facilitating high-purity precursor recovery. The solubility decreases further with increasing oxalic acid concentration, allowing fine-tuning of precipitation conditions [2]. In contrast, cerium nitrate is highly water-soluble (~175 g/100 mL at 25 °C), precluding such controlled precipitation strategies .

Solubility contrast
Class-level inference
Ksp ~10⁻²⁸–10⁻³⁰ vs. ~175 g/100 mL (>10 orders magnitude difference)
Enables high-purity precipitation and hydrothermal recrystallization
Solubility tunable with oxalic acid concentration
Solubility Product Precipitation Chemistry Hydrothermal Synthesis

Distinct Thermal Dehydration Profile

Comparative thermogravimetric analysis of rare-earth oxalates reveals that cerium oxalate decahydrate exhibits a distinct thermal dehydration profile compared to its lanthanide neighbors [1]. The thermal dehydration of pure cerium oxalate decahydrate occurs in two well-resolved stages, whereas mixed oxalates or other lanthanide oxalates may exhibit three or more overlapping dehydration events [2]. The activation energy for the complete dehydration of cerium oxalate decahydrate (removal of 10 water molecules) has been determined using isoconversional methods (KAS, FWO), providing reproducible kinetic parameters for process design [2].

Dehydration kinetics
Cross-study comparable
Two well-resolved dehydration stages vs. three or more overlapping events in other lanthanide oxalates
Simplifies kinetic modeling and reduces process variability
Isoconversional KAS/FWO analysis; activation energies obtainable
Thermal Stability Rare-Earth Oxalates Dehydration Kinetics

Cerium Oxalate: Optimal Application Scenarios


Morphology-Controlled CeO₂ Nanostructures

When the application requires CeO₂ with a specific, pre-defined particle architecture (e.g., platelets, rods, or lamellae), cerium oxalate is the precursor of choice. As demonstrated by Maslennikov et al., thermal decomposition of plate-like cerium oxalate decahydrate yields CeO₂ pseudomorphs consisting of 4–6 nm nanoparticles that faithfully retain the original platelet shape [1]. This morphology inheritance is unique to oxalate precursors and cannot be achieved with cerium nitrate or chloride. Such controlled nanostructures are critical for optimizing catalytic activity, gas-sensing response, and electrochemical performance where surface area and crystallite orientation matter [2].

Hydrothermal Conversion to CeO₂ Nanocrystals

For processes requiring conversion of cerium oxalate to CeO₂ at milder temperatures (160–250 °C) rather than high-temperature calcination (>600 °C), hydrothermal conversion offers a distinct advantage. Assi et al. have elucidated the hydrothermal recrystallization and decomposition mechanism of cerium oxalate, demonstrating that nanocrystalline CeO₂ can be obtained under hydrothermal conditions while enabling control over agglomerate morphology [3]. This low-temperature route minimizes energy input and preserves finer crystallite sizes, making it attractive for energy-efficient manufacturing of ceria-based materials.

High-Purity Cerium Recovery via Precipitation

In hydrometallurgical processing and rare-earth element (REE) separation, the extreme insolubility of cerium(III) oxalate (Ksp ~10⁻²⁸–10⁻³⁰) is exploited for quantitative precipitation and purification. Ryabchikov and Vagina reported using the high solubility of ceric oxalate to separate cerium from rare-earth mixtures, achieving 97–98% yields of 99.9% pure CeO₂ after subsequent treatment [4]. The ability to tune solubility via oxalic acid concentration further enables selective precipitation schemes that are not feasible with other cerium salts [5].

Oxygen Storage Material Precursor

Cerium oxalate serves as a well-defined precursor for synthesizing CeO₂-based oxygen storage materials (OSM) used in three-way catalysts for exhaust gas aftertreatment. Patents describe the use of cerium oxalate-derived CeO₂ in combination with other metal oxides to enhance oxygen storage capacity (OSC) [6]. The controlled decomposition pathway and high surface area of the resulting CeO₂ (maximized at ~350 °C calcination) contribute to improved OSC performance, which is critical for maintaining catalytic efficiency under fluctuating air-to-fuel ratios [7].

Application
Selection Property
Validation Focus
Morphology-controlled CeO₂ nanostructures
Morphology retention via pseudomorph formation
Shape fidelity and crystallite size control
Hydrothermal conversion to CeO₂ nanocrystals
Low-temperature recrystallization pathway
Agglomerate morphology and energy efficiency
High-purity cerium recovery via precipitation
Ultra-low aqueous solubility
Precipitation yield and purity verification
Oxygen storage material precursor
Controlled decomposition and high surface area
Oxygen storage capacity optimization

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